Manzamine A hydrochloride
Overview
Description
Manzamine A Hydrochloride is a marine-derived alkaloid first isolated from the sponge Haliclona sp. in 1986. This compound is part of the manzamine family, which is characterized by a complex polycyclic structure that includes a β-carboline moiety. This compound has attracted significant attention due to its diverse biological activities, including antimalarial, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Manzamine A Hydrochloride involves several key steps, including stereoselective Michael nitro olefin addition, nitro-Mannich/lactamization cascade, iminium ion/cyclization, stereoselective ring-closing metathesis, and cross-coupling reactions . These steps are crucial for constructing the complex macrocyclic structure of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from marine sponges, followed by purification using an acid-base partition scheme and fractionation with silica gel vacuum liquid chromatography . This method allows for the kilogram-scale preparation of the compound.
Chemical Reactions Analysis
Types of Reactions: Manzamine A Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Manzamine A Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex polycyclic structures and developing new synthetic methodologies.
Biology: Investigated for its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of malaria, cancer, and infectious diseases
Industry: Utilized in the development of new pharmaceuticals and as a bioactive compound in various industrial applications.
Mechanism of Action
Manzamine A Hydrochloride exerts its effects through multiple mechanisms, including:
Inhibition of vacuolar ATPases: This leads to the disruption of cellular homeostasis and inhibition of autophagy in cancer cells.
Modulation of SIX1 gene expression: This affects cell proliferation, survival, and apoptosis, particularly in cancer cells
Interaction with various molecular targets: These include Iκb, JAK2, AKT, PKC, FAK, and Bcl-2, which are involved in cell signaling pathways.
Comparison with Similar Compounds
Manzamine A Hydrochloride is unique among the manzamine alkaloids due to its complex polycyclic structure and diverse biological activities. Similar compounds in the manzamine family include:
- Nakadomarin A
- Ircinal A
- Ircinol A
- Keramaphidin B
These compounds share structural similarities with this compound but differ in their specific biological activities and synthetic routes .
Properties
IUPAC Name |
(1R,2R,4R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O.ClH/c41-36-18-10-4-1-2-5-11-20-39-22-17-30(35(25-39)23-26-13-7-3-6-12-21-40(26)34(35)36)29(24-36)32-33-28(16-19-37-32)27-14-8-9-15-31(27)38-33;/h1,4,7-9,13-16,19,24,26,30,34,38,41H,2-3,5-6,10-12,17-18,20-23,25H2;1H/b4-1-,13-7-;/t26-,30-,34+,35-,36-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVWQABXFSWTEF-YTGAITGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)([C@H]4[C@]3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NC=CC7=C6NC8=CC=CC=C78.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104264-80-4 | |
Record name | 3H-2,7-[3]Octeno-1H-azocino[1′,2′:1,5]pyrrolo[2,3-i]isoquinolin-7(7aH)-ol, 4,4a,9,10,11,12,14a,15-octahydro-5-(9H-pyrido[3,4-b]indol-1-yl)-, hydrochloride (1:1), (2S,4aR,7S,7aR,14aR,15aR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104264-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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